Aflatoxin Q1
Overview
Description
Aflatoxin Q1 is a hydroxy metabolite of the mycotoxin aflatoxin B1 . It is a common name for specific secondary metabolites produced by Aspergillus fungi, primarily Aspergillus flavus, Aspergillus parasiticus, and Aspergillus nomius . These types of aflatoxigenic fungi produce various members of the aflatoxin group of chemicals .
Synthesis Analysis
The degradation of aflatoxins using nonpathogenic microbes and their enzymes is emerging as a safe and economical alternative to chemical and physical methods for the detoxification of aflatoxins in food and feeds . Many bacteria and fungi have been identified as aflatoxin degraders .Molecular Structure Analysis
The Aflatoxin Q1 molecule consists of 12 Hydrogen atoms, 17 Carbon atoms, and 7 Oxygen atoms - a total of 36 atoms . The molecular weight of Aflatoxin Q1 is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms, which is calculated to be: 328.27298 g/mol .Chemical Reactions Analysis
The microbial degradations of aflatoxins are initiated by oxidation, hydroxylation, reduction, or elimination reactions mostly catalyzed by various enzymes belonging to the classes of laccase, reductases, and peroxidases .Physical And Chemical Properties Analysis
Aflatoxins are colourless to pale-yellow crystals . They are insoluble in non-polar solvents, slightly soluble in water (10–20 μg/mL), and freely soluble in moderately polar organic solvents (e.g. chloroform, methanol), especially in dimethyl sulfoxide .Scientific Research Applications
Biomarkers and Cancer Research
- Aflatoxins, including Aflatoxin Q1, are extensively studied for their role in liver cancer. Biomarkers specific to aflatoxins have been developed based on the understanding of their biochemistry and toxicology, both from experimental and human studies. These biomarkers are now used in epidemiological studies and as intermediate biomarkers in prevention studies, highlighting the potential of aflatoxin Q1 in cancer research and prevention strategies (Groopman & Kensler, 2005).
Metabolism and Toxicity
- Aflatoxin Q1 is a less toxic hydroxylated derivative of Aflatoxin B1, and differences in the pathways of activation/detoxification of aflatoxins are directly related to the susceptibility of animals to their effects. This understanding is crucial for identifying risk factors for hepatocellular carcinoma (HCC) in humans and contributes to public health knowledge on aflatoxin exposure (C. A. D. DE OLIVEIRA & P. M. Germano, 1997).
Environmental and Food Safety
- Aflatoxin Q1's role in the contamination of foods and feeds is a significant area of research. Studies focus on identifying and analyzing the effects of aflatoxin Q1 on different species, especially in aquaculture, and its impact on food safety and quality. The research also delves into the development of strategies to mitigate these effects (Santacroce et al., 2008).
Molecular and Genetic Research
- Aflatoxin Q1 is also studied in the context of genetics, particularly in the regulation of aflatoxin production by fungi like Aspergillus flavus. Understanding the genetics behind aflatoxin production, including aflatoxin Q1, aids in developing strategies to control or reduce aflatoxin contamination in crops (Bhatnagar et al., 2006).
Comparative Toxicity Studies
- Comparative studies on the toxicity of various aflatoxins, including aflatoxin Q1, provide insights into their relative carcinogenic and mutagenic potentials. Such studies are vital in understanding the mechanisms behind aflatoxin-induced carcinogenicity and for the development of preventive and therapeutic strategies (Wong & Hsieh, 1976).
Aflatoxin Q1 in Public Health
- Research on aflatoxin Q1 is not limited to its toxicological impact but extends to public health, examining its role in various diseases and its interaction with other factors, such as infectious agents. This research informs public health decisions and strategies to mitigate aflatoxin-related health risks (Wild & Turner, 2002).
Future Directions
properties
IUPAC Name |
(3S,7R,14S)-14-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-14(9)12-7(18)4-8(19)13(12)16(20)24-15/h2-3,5-7,17-18H,4H2,1H3/t6-,7-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNOTJLCULOEIM-XKRJZGAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3O)C(=O)OC2=C4C5C=COC5OC4=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C(=O)C[C@@H]3O)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967286 | |
Record name | 3-Hydroxy-4-methoxy-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aflatoxin Q1 | |
CAS RN |
52819-96-2 | |
Record name | (3S,6aR,9aS)-2,3,6a,9a-Tetrahydro-3-hydroxy-4-methoxycyclopenta[c]furo[3′,2′:4,5]furo[2,3-h][1]benzopyran-1,11-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52819-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aflatoxin Q1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052819962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-4-methoxy-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aflatoxin Q1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.